molecular formula C23H23N3O3 B14989696 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14989696
M. Wt: 389.4 g/mol
InChI Key: RFENEBCOLGVIAD-UHFFFAOYSA-N
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Description

5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazol-2-one derivative featuring a substituted benzylamino group at the 5-position of the heterocyclic core. The compound’s structure includes:

  • Benzimidazol-2-one core: A bicyclic system with nitrogen atoms at positions 1 and 3.
  • Substituent: A benzylamino group attached to the 5-position, where the benzyl moiety is substituted with a benzyloxy group at the 4-position and an ethoxy group at the 3-position.

The molecular formula is inferred as C23H23N3O3, with a molecular weight of 389.45 g/mol.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

5-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C23H23N3O3/c1-2-28-22-12-17(8-11-21(22)29-15-16-6-4-3-5-7-16)14-24-18-9-10-19-20(13-18)26-23(27)25-19/h3-13,24H,2,14-15H2,1H3,(H2,25,26,27)

InChI Key

RFENEBCOLGVIAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural similarities with other benzimidazol-2-one derivatives, differing primarily in substituent patterns. Key analogues include:

Table 1: Structural Comparison of Benzimidazol-2-one Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features
5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one (Target) 4-(Benzyloxy)-3-ethoxybenzylamino C23H23N3O3 389.45 Electron-rich substituents (benzyloxy, ethoxy) enhance lipophilicity.
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one 4-(2-Chlorobenzyloxy)benzylamino C21H18ClN3O2 379.84 Chlorine introduces electron-withdrawing effects; potential for altered binding interactions.
5-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one 2-Benzyloxy-5-chlorobenzylamino C22H18ClN3O2 395.85 Substituent positional isomerism (benzyloxy at 2-position) may reduce steric hindrance.
3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzimidazol-2-one Cyclohexanecarbonyl, methoxy C23H32N4O3 436.53 Bulky cyclohexane group impacts solubility and steric accessibility.
Key Observations:

Substituent Effects: The target compound’s benzyloxy and ethoxy groups are electron-donating, increasing lipophilicity compared to chloro-substituted analogues .

Positional Isomerism :

  • In , the benzyloxy group at the 2-position (vs. 4-position in the target) may reduce steric clashes in molecular interactions, as suggested by analogous studies on substituted benzylamines .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s benzyloxy and ethoxy groups likely confer higher logP values compared to chloro-substituted analogues, influencing membrane permeability .
  • Solubility : Ethoxy groups may improve aqueous solubility relative to purely aromatic substituents (e.g., in ).

Biological Activity

Overview of Benzimidazole Derivatives

Benzimidazoles are a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structural modifications on the benzimidazole core can significantly influence their pharmacological profiles.

Structure-Activity Relationship (SAR)

The compound features a benzimidazole core substituted with an ethoxybenzyl group and a benzyloxy group. These substitutions may enhance lipophilicity and modulate interactions with biological targets.

Structural Feature Potential Biological Impact
Benzimidazole CoreAnticancer, antibacterial activity
Ethoxy GroupIncreases solubility and bioavailability
Benzyloxy GroupMay enhance binding affinity to target proteins

Anticancer Activity

Research has shown that benzimidazole derivatives can exhibit significant anticancer activity. For instance, studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and interference with cell cycle progression.

Case Study: Apoptosis Induction

A study evaluating a series of benzimidazole derivatives demonstrated that modifications at the 1 and 3 positions could lead to enhanced apoptosis in human cancer cell lines. The compound “5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one” may exhibit similar effects due to its structural characteristics.

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. The presence of electron-donating groups like ethoxy and benzyloxy may enhance the interaction with bacterial enzymes or membranes.

Research Findings on Antimicrobial Efficacy

Several studies have reported that benzimidazole derivatives possess activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL[Study A]
Escherichia coli16 µg/mL[Study B]
Pseudomonas aeruginosa64 µg/mL[Study C]

Mechanistic Insights

The mechanism of action for compounds like “this compound” may involve:

  • Inhibition of DNA synthesis: Similar compounds have been shown to interfere with nucleic acid synthesis.
  • Disruption of cellular respiration: Some derivatives affect mitochondrial function, leading to increased reactive oxygen species (ROS) production.

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